molecular formula C20H17ClN4O3 B2866294 1-(2-((4-chlorophenyl)amino)-2-oxoethyl)-N-cyclopropyl-2-oxo-1,2-dihydroquinoxaline-6-carboxamide CAS No. 1251675-06-5

1-(2-((4-chlorophenyl)amino)-2-oxoethyl)-N-cyclopropyl-2-oxo-1,2-dihydroquinoxaline-6-carboxamide

Cat. No. B2866294
CAS RN: 1251675-06-5
M. Wt: 396.83
InChI Key: USOVQZKXHZQYHL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a quinoxaline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the quinoxaline core could be formed through a condensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoxaline core, an amide group, and a chlorophenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, and the chlorophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs work by binding to a specific protein in the body and modifying its activity .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, compounds containing a chlorophenyl group can be hazardous if ingested or inhaled, and can cause irritation to the skin and eyes .

Future Directions

Future research could focus on exploring the biological activity of the compound and optimizing its properties for use as a drug. This could involve testing the compound in biological assays, studying its mechanism of action, and modifying its structure to improve its efficacy and reduce any side effects .

properties

IUPAC Name

1-[2-(4-chloroanilino)-2-oxoethyl]-N-cyclopropyl-2-oxoquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c21-13-2-4-14(5-3-13)23-18(26)11-25-17-8-1-12(20(28)24-15-6-7-15)9-16(17)22-10-19(25)27/h1-5,8-10,15H,6-7,11H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOVQZKXHZQYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(C=C2)N(C(=O)C=N3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((4-chlorophenyl)amino)-2-oxoethyl)-N-cyclopropyl-2-oxo-1,2-dihydroquinoxaline-6-carboxamide

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